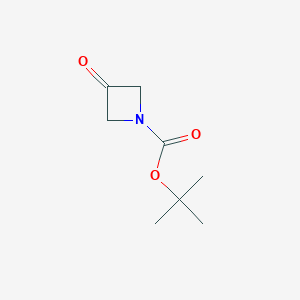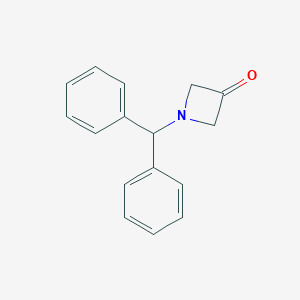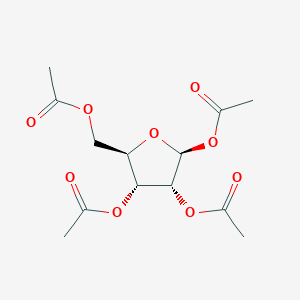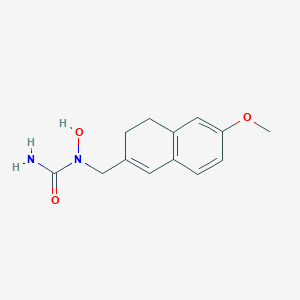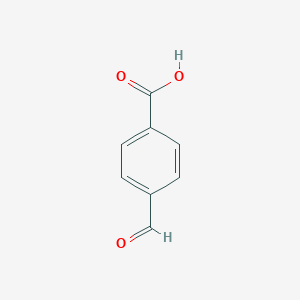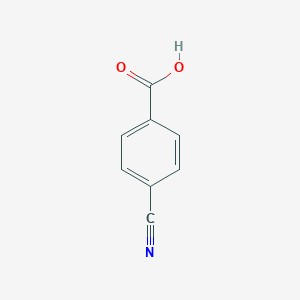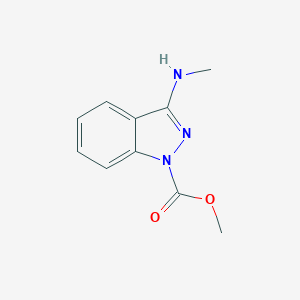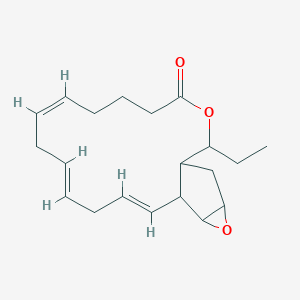![molecular formula C13H10N2O2S B119590 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 143141-23-5](/img/structure/B119590.png)
1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound. The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .
Synthesis Analysis
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis
The molecular formula of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is C10H9NO2S. It has an average mass of 207.249 Da and a monoisotopic mass of 207.035400 Da .Physical And Chemical Properties Analysis
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a solid compound . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has been utilized in palladium-catalyzed decarboxylative Suzuki and Heck couplings, enabling the synthesis of aryl and alkenyl derivatives. This indicates its role in facilitating versatile chemical reactions and syntheses in organic chemistry (Suresh et al., 2013).
- The compound has been studied in sulfenylation reactions, showcasing its reactivity with various substituents and its potential in synthesizing diverse pyrroles and indoles (Gilow et al., 1991).
Development of Sulfonamide Derivatives
- Efficient sulfonation of 1-(phenylsulfonyl)-1H-pyrroles using chlorosulfonic acid in acetonitrile has been explored. This process facilitates the direct synthesis of specific sulfonyl chlorides, which can be converted to various sulfonamide derivatives (Janosik et al., 2006).
Biological Applications
- Novel 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines have been developed as 5-HT6 agonists and antagonists, highlighting the potential of this compound in neurological and pharmacological research (Elokdah et al., 2007).
Material Science and Polymer Synthesis
- 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has been utilized in the synthesis of vinyl polymers, demonstrating its application in creating new materials with potential uses in various industries (Kamogawa et al., 1991).
Structural and Molecular Studies
- Investigations into the crystal structure and molecular conformations of derivatives of this compound have provided insights into its physicochemical properties and potential applications in designing novel molecular structures (Chinnakali et al., 2009).
Advanced Applications
- Research into its use in asymmetric hydrogenation of unfunctionalized alkenes and the synthesis of ligands for this process highlights its utility in advanced chemical synthesis and catalysis (Qu et al., 2014).
Safety And Hazards
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, get medical advice/attention .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,12-6-2-1-3-7-12)15-10-8-11-5-4-9-14-13(11)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPQQULYWDIKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357361 | |
| Record name | 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
143141-23-5 | |
| Record name | 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

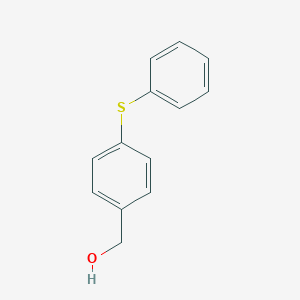
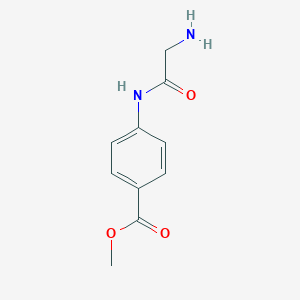
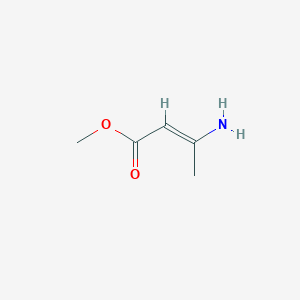
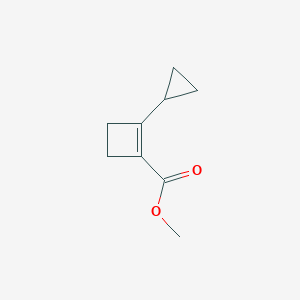
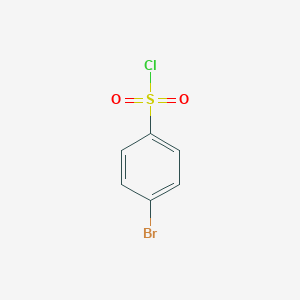
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)
